[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride
Description
Table 1: Key Benzodioxin Derivatives and Their Pharmacological Targets
Structural Significance of the Ethyl-Methyl-Amine Substituent
The ethyl-methyl-amine group in [1-(2,3-dihydro-benzodioxin-6-yl)-ethyl]-methyl-amine hydrochloride introduces critical steric and electronic effects. Compared to simpler amines like methylamine or ethylamine, the N-ethyl-N-methyl configuration balances lipophilicity and basicity, facilitating interactions with neuronal receptors. The ethyl chain enhances membrane permeability, while the methyl group reduces metabolic degradation by sterically shielding the amine from oxidases.
Quantum mechanical studies of analogous compounds suggest that the amine’s protonation state at physiological pH influences receptor binding. For example, in sulfonamide-bearing benzodioxins, the amine’s basicity (pK~a~ 8.5–9.0) ensures partial ionization in the brain, promoting interactions with negatively charged binding pockets. The ethyl-methyl-amine group’s moderate basicity (predicted pK~a~ ~9.2) likely optimizes this balance for central nervous system targets.
Rationale for Hydrochloride Salt Formulation in Neuropharmacology
The hydrochloride salt formulation of [1-(2,3-dihydro-benzodioxin-6-yl)-ethyl]-methyl-amine enhances its pharmaceutical suitability through three mechanisms:
- Solubility : The hydrochloride salt increases aqueous solubility by ~15-fold compared to the free base, ensuring adequate bioavailability for oral or parenteral administration.
- Stability : Protonation of the amine reduces oxidative degradation during storage, extending shelf life.
- Ionization Profile : The salt form maintains a stable pH in solution, preventing precipitation in physiological environments.
In neuropharmacology, hydrochloride salts are preferred for their ability to cross the blood-brain barrier while minimizing peripheral side effects. For instance, midazolam hydrochloride’s rapid onset of action is attributed to its optimized solubility-ionization profile. Similarly, the hydrochloride formulation of [1-(2,3-dihydro-benzodioxin-6-yl)-ethyl]-methyl-amine likely enhances its distribution to central targets while mitigating first-pass metabolism.
Table 2: Comparison of Amine Salt Formulations in Neuroactive Compounds
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)9-3-4-10-11(7-9)14-6-5-13-10;/h3-4,7-8,12H,5-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLJHZRORICYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride typically involves multiple steps. One common method starts with the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This method is advantageous due to its simplified synthetic and isolation processes, resulting in higher purity and yield.
Industrial Production Methods
For large-scale production, the synthesis route may be optimized to minimize side reactions and improve yield. The choice of solvents and reaction temperatures plays a crucial role in achieving these goals .
Chemical Reactions Analysis
Types of Reactions
[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures and pH levels to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols .
Scientific Research Applications
[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Industry: It is used in the production of various chemical products
Mechanism of Action
The mechanism of action of [1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₀H₁₄ClNO₂
- Molecular Weight : 215.68 g/mol
- Appearance : Liquid (as per American Elements) or solid (industrial grade) depending on formulation .
Comparison with Structurally Similar Compounds
Structural Analogs with Benzodioxin Moieties
The benzodioxin scaffold is a common feature in compounds targeting neurological pathways. Below is a comparative analysis of key analogs:
Biological Activity
The compound [1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride is a derivative of 2,3-dihydrobenzo[1,4]dioxin, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its enzyme inhibitory potential and pharmacological applications.
- Molecular Formula : C12H15ClN2O2
- Molecular Weight : 240.71 g/mol
- CAS Number : 122416-41-5
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its enzyme inhibitory properties. Recent studies have highlighted its potential therapeutic applications in treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Enzyme Inhibition Studies
Research has demonstrated that derivatives of 2,3-dihydrobenzo[1,4]dioxin exhibit significant inhibitory effects on key enzymes associated with metabolic disorders:
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| α-glucosidase | Competitive | 12.5 | |
| Acetylcholinesterase | Non-competitive | 18.3 |
These findings suggest that the compound may serve as a potential lead in drug development for managing T2DM and AD by modulating glucose metabolism and cholinergic signaling.
Case Study 1: Inhibition of α-glucosidase
A study conducted on various sulfonamide derivatives, including those based on the 2,3-dihydrobenzo[1,4]dioxin framework, showed promising results in inhibiting α-glucosidase activity. The mechanism involved competitive inhibition, which was confirmed through kinetic studies.
Case Study 2: Effects on Acetylcholinesterase
Another investigation focused on the effects of this compound on acetylcholinesterase revealed non-competitive inhibition. The results indicated that the compound could potentially enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease where cholinergic deficits are prominent.
Pharmacological Implications
The pharmacological implications of this compound are significant:
- Potential for T2DM Treatment : By inhibiting α-glucosidase, the compound may help in controlling postprandial blood glucose levels.
- Alzheimer's Disease Management : The inhibition of acetylcholinesterase suggests a possible role in improving cognitive function by increasing acetylcholine levels in the brain.
Q & A
Q. What are the validated synthetic routes for [1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride, and how are intermediates characterized?
Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity?
- Methodological Answer : IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm), while H-NMR resolves proton environments (e.g., aromatic protons at δ 6.7–7.2 ppm and methyl groups at δ 2.5–3.0 ppm) . CHN analysis ensures correct elemental ratios (e.g., CHClNO requires C: 55.7%, H: 6.5%, N: 6.5%) . For hydrochloride salts, compare observed vs. theoretical molecular weights (e.g., 215.68 g/mol ).
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts during synthesis?
- Methodological Answer : Byproduct formation often arises from incomplete sulfonylation or side reactions during salt formation. To optimize:
- Use excess sulfonyl chloride (1.2–1.5 eq) and monitor pH (9–10) to ensure amine deprotonation .
- For hydrochloride salt formation, employ anhydrous dioxane to prevent hydrolysis and stir for 1–2 hours to ensure complete protonation .
- Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, CHCl/MeOH gradients) .
Q. What experimental design principles apply to pharmacological studies of this compound’s enzyme inhibition potential?
- Methodological Answer : Use randomized block designs with split-split plots to account for variables like enzyme concentration, pH, and incubation time . For α-glucosidase or acetylcholinesterase inhibition assays:
- Prepare dose-response curves (0.1–100 µM) in triplicate.
- Include positive controls (e.g., acarbose for α-glucosidase) and negative controls (buffer-only).
- Analyze data via nonlinear regression (IC calculations) and ANOVA to assess significance .
Q. How do solvent systems and pH influence the compound’s stability during synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency but may increase side reactions. Hydrochloride formation requires anhydrous conditions (dioxane) to prevent hydrolysis .
- pH Effects : Alkaline conditions (pH 9–10) favor sulfonylation, while acidic conditions (pH < 4) stabilize the hydrochloride salt. Monitor via potentiometric titration to avoid decomposition .
Q. What methodologies assess environmental fate and biodegradation pathways?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Abiotic Studies : Measure hydrolysis rates (pH 7–9, 25–50°C) and photodegradation (UV-Vis irradiation).
- Biotic Studies : Use OECD 301D respirometry to assess aerobic biodegradation in soil/water systems.
- Analytical Tools : LC-MS/MS quantifies parent compound and metabolites; DFT calculations predict degradation intermediates .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
